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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)benzoic acid

Cat. No.: B1304070 Get Quote

CAS Number: 5731-10-2

This technical guide provides an in-depth overview of 4-(4-Fluorophenyl)benzoic acid, a

versatile building block in medicinal chemistry and materials science. It is intended for

researchers, scientists, and drug development professionals, offering detailed information on its

synthesis, physicochemical properties, and biological applications, supplemented with

experimental protocols and pathway diagrams.

Physicochemical and Spectroscopic Data
4-(4-Fluorophenyl)benzoic acid is a biphenyl carboxylic acid derivative characterized by the

presence of a fluorine atom on one of the phenyl rings. This substitution significantly influences

its electronic properties and biological activity.

Table 1: Physicochemical Properties of 4-(4-Fluorophenyl)benzoic acid
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Property Value Reference

CAS Number 5731-10-2 [1]

Molecular Formula C₁₃H₉FO₂ [1]

Molecular Weight 216.21 g/mol [1]

Appearance White to off-white solid

Melting Point 224-228 °C

Solubility
Soluble in DMSO and

methanol.

pKa ~4.5

Table 2: Spectroscopic Data for 4-(4-Fluorophenyl)benzoic acid

Spectrum Type Key Peaks/Shifts

¹H NMR (DMSO-d₆, 400 MHz)

δ 13.15 (s, 1H, COOH), 8.08 (d, J=8.4 Hz, 2H,

Ar-H), 7.82 (dd, J=8.8, 5.6 Hz, 2H, Ar-H), 7.74

(d, J=8.4 Hz, 2H, Ar-H), 7.35 (t, J=8.8 Hz, 2H,

Ar-H).

¹³C NMR (DMSO-d₆, 100 MHz)

δ 167.2, 163.8 (d, J=247.5 Hz), 143.8, 136.2 (d,

J=3.0 Hz), 131.2, 129.5 (d, J=8.2 Hz), 129.3,

127.1, 116.0 (d, J=21.6 Hz).

IR (KBr, cm⁻¹)
3100-2500 (br, O-H), 1685 (C=O), 1605, 1520

(C=C, aromatic), 1230 (C-F).

Mass Spectrum (EI) m/z 216 (M⁺), 199, 170, 152, 95.

Synthesis of 4-(4-Fluorophenyl)benzoic acid
The most common and efficient method for the synthesis of 4-(4-Fluorophenyl)benzoic acid
is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
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This protocol outlines the synthesis of 4-(4-Fluorophenyl)benzoic acid from 4-bromobenzoic

acid and 4-fluorophenylboronic acid.

Materials:

4-bromobenzoic acid

4-fluorophenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (HCl), 1M

Procedure:

To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 4-fluorophenylboronic acid (1.2

eq), and potassium carbonate (2.0 eq).

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

Add a 4:1 mixture of 1,4-dioxane and water.

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
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Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates

the consumption of the starting material.

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water

mixture) and allow it to cool to room temperature, then place it in an ice bath to facilitate

crystallization.

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain

pure 4-(4-Fluorophenyl)benzoic acid.

Workflow Diagram:

1. Mix Reactants:
4-bromobenzoic acid

4-fluorophenylboronic acid
K₂CO₃, Pd(OAc)₂, PPh₃

in Dioxane/Water

2. Degas with N₂/Ar 3. Heat at 80-90°C
(4-6 hours)

4. Work-up:
Cool, dilute with EtOAc,
wash with H₂O and brine

5. Dry and Concentrate:
Dry with MgSO₄,
filter, evaporate

6. Purify:
Recrystallization

Pure 4-(4-Fluorophenyl)
benzoic acid

Click to download full resolution via product page

General workflow for the Suzuki-Miyaura synthesis.

Applications in Drug Development
4-(4-Fluorophenyl)benzoic acid serves as a key intermediate in the development of novel

therapeutic agents due to its structural features. The fluorinated biphenyl moiety can enhance

metabolic stability and binding affinity to biological targets.

Anticancer Activity: Targeting the Bcl-2 Family
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4-(4-Fluorophenyl)benzoic acid has been identified as a binder of the anti-apoptotic protein

Bcl-2 with a dissociation constant (Kd) of 400 μM.[2] Bcl-2 is a key regulator of the intrinsic

apoptotic pathway and is often overexpressed in cancer cells, contributing to their survival. By

binding to the BH3 groove of Bcl-2, small molecules can disrupt the interaction between Bcl-2

and pro-apoptotic proteins like Bax and Bak, thereby promoting apoptosis.

Bcl-2 Signaling Pathway in Apoptosis:
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1. Prepare and standardize
bacterial inoculum

3. Inoculate wells with
bacterial suspension

2. Serially dilute compound
in 96-well plate

4. Incubate at 37°C
for 18-24 hours

5. Determine MIC
(lowest concentration with

no visible growth)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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